1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine and fluorine atoms, as well as a sulfanylmethyl group attached to another chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the reaction of 1-chloro-3-fluorobenzene with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This method highlights the versatility of the compound in forming complex structures through intermediate species.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient palladium catalysts and optimized reaction conditions to ensure high yields and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and pressure, are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to yield corresponding reduced products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
n-Butyllithium: Employed in reactions involving intermediate benzynes.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets and pathways. The presence of halogen atoms and the sulfanylmethyl group can influence its reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluorobenzene: A simpler halogenated benzene derivative with similar reactivity but lacking the sulfanylmethyl group.
3-Chloro-4-fluorophenylboronic acid:
4-Chlorobenzotrifluoride: A trifluoromethyl-substituted benzene derivative with distinct chemical properties.
Uniqueness
1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the sulfanylmethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming complex structures. Additionally, its ability to undergo various types of reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
2-chloro-4-[(4-chloro-2-fluorophenyl)methylsulfanyl]-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-9-2-1-8(13(17)5-9)7-18-10-3-4-12(16)11(15)6-10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQFSOPSILRIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Cl)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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